molecular formula C7H9ClN2O B1647145 2-Chloro-6-propoxypyrazine

2-Chloro-6-propoxypyrazine

Cat. No.: B1647145
M. Wt: 172.61 g/mol
InChI Key: GPFDDJNSLNQBOA-UHFFFAOYSA-N
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Description

2-Chloro-6-propoxypyrazine (C₇H₁₀ClN₂O, molecular weight: 173.45 g/mol) is a substituted pyrazine derivative featuring a chlorine atom at position 2 and a propoxy group (-OCH₂CH₂CH₃) at position 6. Pyrazines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 7. Substituents like chlorine and alkoxy groups modulate physicochemical properties such as lipophilicity, solubility, and electronic characteristics, which influence reactivity and biological activity.

Properties

IUPAC Name

2-chloro-6-propoxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-3-11-7-5-9-4-6(8)10-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFDDJNSLNQBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879107
Record name 2-CHLORO-6-PROPOXY-PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136309-03-0
Record name 2-CHLORO-6-PROPOXY-PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazine Derivatives

Substituent Effects on Physicochemical Properties

The table below compares 2-Chloro-6-propoxypyrazine with key analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) logP<sup>a</sup> Key Properties
This compound Cl (2), -OCH₂CH₂CH₃ (6) 173.45 ~2.1<sup>b</sup> Moderate lipophilicity, ether stability
2-Isopropyl-6-methoxypyrazine -CH(CH₃)₂ (2), -OCH₃ (6) 152.19 ~1.8 Lower lipophilicity due to smaller methoxy
2-Chloro-6-(methoxycarbonyl)pyrazine Cl (2), -COOCH₃ (6) 187.57 ~1.2 Polar ester group; reactive for derivatization
6-Chloropyrazine-2-carbonyl chloride Cl (6), -COCl (2) 176.98 ~0.9 Highly reactive acyl chloride; acidic
2-Acetylpyrazine -COCH₃ (2) 122.12 ~0.5 Volatile flavoring agent; electron-withdrawing
5,6-Dichloropyrazine-2-carboxylic acid Cl (5,6), -COOH (2) 207.99 ~0.3 High polarity; acidic due to carboxylic group

<sup>a</sup>logP values estimated using fragment-based methods (e.g., Crippen’s method). <sup>b</sup>Propoxy contributes higher lipophilicity than methoxy or ester groups .

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